molecular formula C26H24FN5O2S B2368818 1-(4-(4-(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1301767-43-0

1-(4-(4-(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2368818
CAS No.: 1301767-43-0
M. Wt: 489.57
InChI Key: DWQSUFCHJCVIDT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a thiazole ring, a pyrazole ring, a piperazine ring, and a carbonyl group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for biological activity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .

Scientific Research Applications

Molecular Structure and Chemical Analysis

  • The compound's molecular structure, vibrational frequencies, and vibrational assignments were studied both experimentally and theoretically. Notably, the molecule's stability arises from hyper-conjugative interaction and charge delocalization. The compound's high reactivity is attributed to the electronegativity in the carbonyl group, and it may exhibit anti-neoplastic properties as an inhibitor against TPII (Mary et al., 2015).

Synthesis and Structural Studies

  • The compound was synthesized as part of a study on pyrazole compounds, demonstrating different angles formed between the pyrazole and fluoro-substituted rings. The synthesis process involved the condensation of chalcones with hydrazine hydrate (Loh et al., 2013).

Antiviral and Cytotoxicity Studies

  • The compound showed promise in antiviral activities, particularly against HSV1 and HAV-MBB. Its derivatives were synthesized, showing significant cytotoxicity and anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).

Neuroprotective Activities

  • Derivatives of the compound demonstrated potential neuroprotective activities. Studies on rat pheochromocytoma cells and mice subjected to acute cerebral ischemia showed significant protective effects (Gao et al., 2022).

Antibacterial and Antifungal Activities

  • The compound, as part of azole-containing piperazine derivatives, exhibited moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).

Properties

IUPAC Name

1-[4-[4-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O2S/c1-16-24(35-25(28-16)19-3-7-20(27)8-4-19)22-15-23(30-29-22)26(34)32-13-11-31(12-14-32)21-9-5-18(6-10-21)17(2)33/h3-10,15H,11-14H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQSUFCHJCVIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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